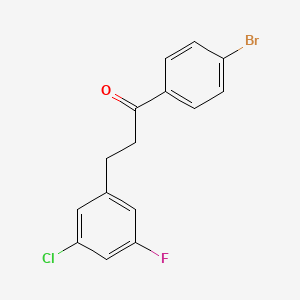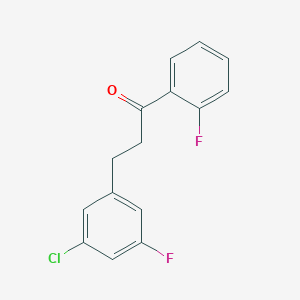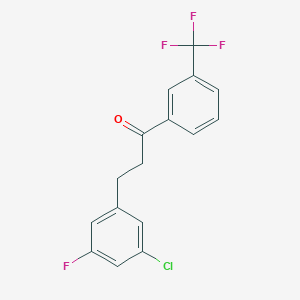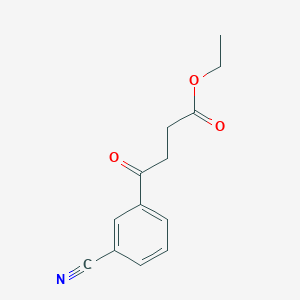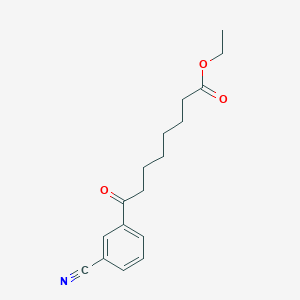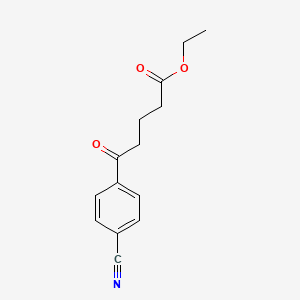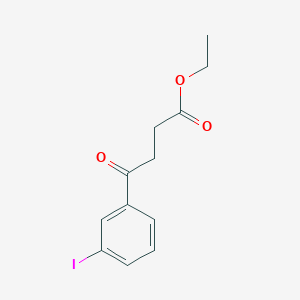
Ethyl 4-(3-iodophenyl)-4-oxobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(3-iodophenyl)-4-oxobutyrate is a useful research compound. Its molecular formula is C12H13IO3 and its molecular weight is 332.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Ethyl 4-(3-iodophenyl)-4-oxobutyrate and its derivatives have been investigated for their antimicrobial properties. A study conducted by Kucukguzel et al. (1999) synthesized various compounds related to ethyl 4-oxobutyrate and tested them against bacterial strains and fungi. One of the compounds showed significant activity against Staphylococcus aureus, while another was active against Mycobacterium fortuitum (Kucukguzel, Rollas, Erdeniz, & Kiraz, 1999).
Biosynthesis in Wine Production
Ethyl 4-oxobutyrate plays a role in the biosynthesis of compounds present in film sherries. Research by Fagan, Kepner, and Webb (1981) revealed that ethyl 4-oxobutyrate added to simulated sherry resulted in the formation of several compounds, including gamma-butyrolactone and 4-hydroxy-5-ketohexanoic acid gamma-lactone. This confirmed earlier proposed pathways for their formation in sherry production (Fagan, Kepner, & Webb, 1981).
Chemical Synthesis
Several studies focus on the synthesis of this compound and its derivatives for various applications. Hao Zhi-hui (2007) synthesized a derivative as an intermediate for an anti-obesity agent. The synthesis involved multiple steps, including enamination and condensation (Hao Zhi-hui, 2007).
Hydrogenation Studies
The hydrogenation of ethyl 4-R-2,4-dioxobutyrates (where R = various groups) has been investigated. Slavinska et al. (2006) studied the hydrogenation at palladium black and found the main products to be ethyl 4-R-2-hydroxy-4-oxobutyrates with varying yields depending on the derivative (Slavinska et al., 2006).
Enantioselective Hydrogenation
Enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate using a chiral catalyst Ru-BINAP was explored by Starodubtseva et al. (2004). This process achieved high levels of asymmetric induction and was efficient even after multiple recycles of the catalyst (Starodubtseva et al., 2004).
Anti-HIV Activity
Ethyl 2-alkyl-4-aryl-3-oxobutyrates have been synthesized and tested for their anti-HIV activity. Danel et al. (1996) found that certain thio analogues of these compounds were extremely potent against HIV-1 (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996).
Bioreduction in Pharmaceutical Synthesis
Chen et al. (2002) designed an optimal pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast. This process is significant for producing pharmaceutical intermediates like ethyl (S)-4-chloro-3-hydroxybutyrate with high reaction yield and optical purity (Chen, Wang, Houng, & Lee, 2002).
Properties
IUPAC Name |
ethyl 4-(3-iodophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETTZSIMYGEIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645711 |
Source


|
| Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-24-7 |
Source


|
| Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
